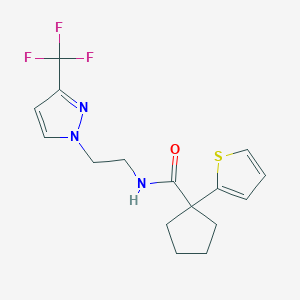
1-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of several different functional groups. The thiophen-2-yl group would contribute aromaticity to the molecule, while the trifluoromethyl group would add electronegativity. The pyrazol-1-yl group would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the thiophen-2-yl group might undergo electrophilic aromatic substitution, while the trifluoromethyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the aromatic thiophen-2-yl group might contribute to the compound’s stability and solubility, while the trifluoromethyl group might influence its reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
F6439-4750: is a thiophene derivative, a class of compounds known for their versatility in organic synthesis. Thiophene derivatives are often used as building blocks for synthesizing various organic molecules, particularly in the development of new pharmaceuticals. They can serve as key intermediates in the synthesis of drugs that target a wide range of diseases, from infectious diseases to cancer .
Material Science
Thiophene-based compounds have been extensively studied for their conductive properties. F6439-4750 could potentially be used in the development of organic semiconductors, which are crucial for creating flexible electronic devices. These materials are also being explored for use in solar cells and light-emitting diodes (LEDs) .
Agricultural Chemistry
In the field of agricultural chemistry, thiophene derivatives like F6439-4750 may be utilized to develop new pesticides or herbicides. Their structural complexity allows for a high degree of specificity in targeting pests, potentially leading to more effective and environmentally friendly agricultural chemicals .
Coordination Chemistry
F6439-4750: could act as a ligand in coordination chemistry, binding to metal ions to form complex structures. These complexes can be used as catalysts in various chemical reactions, including those that are important for industrial processes .
Analytical Chemistry
Due to its unique chemical structure, F6439-4750 might be used as a reagent or a molecular probe in analytical chemistry. It could help in the detection and quantification of other substances, especially in the development of new sensors .
Environmental Science
Thiophene derivatives are being explored for their ability to bind to heavy metals and other pollutantsF6439-4750 could be used in environmental cleanup efforts, such as the removal of toxic substances from water or soil .
Direcciones Futuras
Propiedades
IUPAC Name |
1-thiophen-2-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c17-16(18,19)12-5-9-22(21-12)10-8-20-14(23)15(6-1-2-7-15)13-4-3-11-24-13/h3-5,9,11H,1-2,6-8,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJQAIBOIHANKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

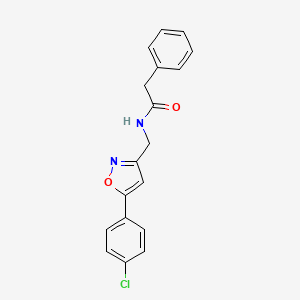
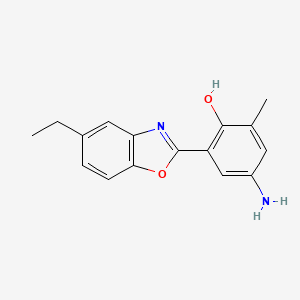
![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)
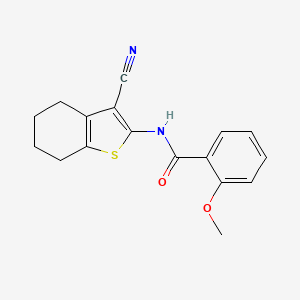

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)


![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)
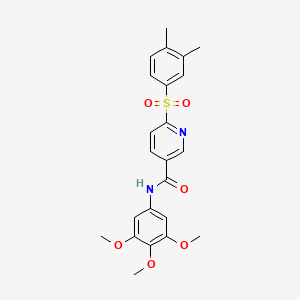
![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2602988.png)
![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)